2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a multifaceted structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a piperidine ring, a thiazolidinone moiety, and a pyridopyrimidinone core, suggests it may have diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving benzylamine, formaldehyde, and a suitable ketone.
Construction of the Thiazolidinone Moiety: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Assembly of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyridine derivative and a urea or thiourea compound.
Final Coupling: The final step involves coupling the piperidine and thiazolidinone intermediates with the pyridopyrimidinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl group on the piperidine ring can be a site for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the thiazolidinone and pyridopyrimidinone moieties could interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the 7-methyl group.
2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the 7-methyl group in 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may confer unique biological activity and chemical reactivity compared to its analogs. This structural feature can influence the compound’s interaction with biological targets and its overall stability and solubility.
Properties
Molecular Formula |
C29H32N4O2S2 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H32N4O2S2/c1-4-20(3)33-28(35)24(37-29(33)36)17-23-26(30-25-11-10-19(2)18-32(25)27(23)34)31-14-12-22(13-15-31)16-21-8-6-5-7-9-21/h5-11,17-18,20,22H,4,12-16H2,1-3H3/b24-17- |
InChI Key |
YNNGWNANQAMWMM-ULJHMMPZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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